
Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with ethoxy and methoxy groups.
Preparation Methods
The synthesis of Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate can be compared with other pyrimidine derivatives, such as:
Ethyl {[6-(2-methoxyethoxy)-4-pyrimidinyl]amino}(oxo)acetate: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Spebrutinib: A pyrimidine-based drug with different substituents, used in the treatment of certain cancers.
The uniqueness of Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
75274-28-1 |
|---|---|
Molecular Formula |
C13H19N3O6 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
ethyl 2-[[6-[2-(2-methoxyethoxy)ethoxy]pyrimidin-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C13H19N3O6/c1-3-21-13(18)12(17)16-10-8-11(15-9-14-10)22-7-6-20-5-4-19-2/h8-9H,3-7H2,1-2H3,(H,14,15,16,17) |
InChI Key |
GAVDJFCUKYTIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NC=N1)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)
![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)
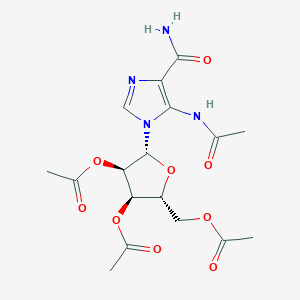
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
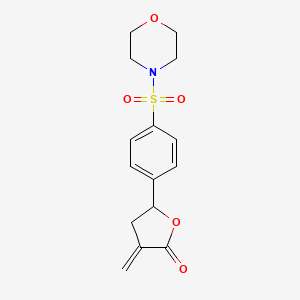
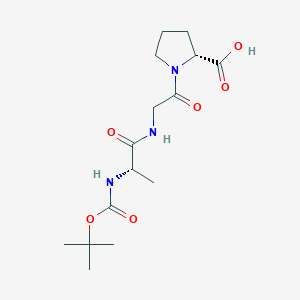
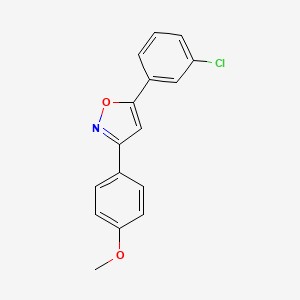
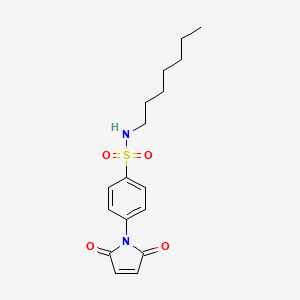
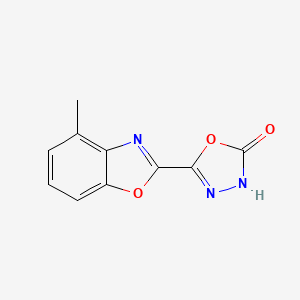
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
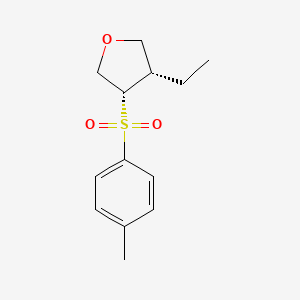
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)
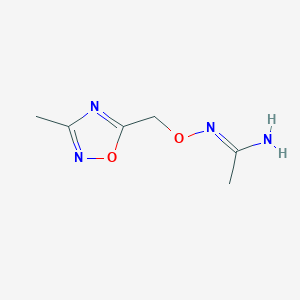
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
